molecular formula C17H15NO4 B1303186 Ethyl 2-(2-benzoylanilino)-2-oxoacetate CAS No. 338401-00-6

Ethyl 2-(2-benzoylanilino)-2-oxoacetate

Cat. No.: B1303186
CAS No.: 338401-00-6
M. Wt: 297.3 g/mol
InChI Key: IRJDIZCPHLFVRA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzoylanilino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzoyl group, and an anilino group attached to an oxoacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-benzoylanilino)-2-oxoacetate typically involves the condensation of ethyl oxalate with 2-aminobenzophenone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product. The reaction can be carried out in solvents such as ethanol or acetonitrile, and the use of catalysts like p-toluenesulfonic acid or sodium ethoxide can enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-benzoylanilino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various esters, amides, or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-benzoylanilino)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-benzoylanilino)-2-oxoacetate involves its interaction with biological targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and affect its catalytic activity. The molecular pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-benzoylamino)-2-oxoacetate
  • Methyl 2-(2-benzoylanilino)-2-oxoacetate
  • Ethyl 2-(2-benzoylanilino)-2-oxopropanoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science.

Properties

IUPAC Name

ethyl 2-(2-benzoylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-2-22-17(21)16(20)18-14-11-7-6-10-13(14)15(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJDIZCPHLFVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377076
Record name ethyl 2-(2-benzoylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338401-00-6
Record name ethyl 2-(2-benzoylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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